molecular formula C14H17Cl2N3OS B2603297 (Z)-4-chloro-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride CAS No. 1180031-34-8

(Z)-4-chloro-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride

Cat. No.: B2603297
CAS No.: 1180031-34-8
M. Wt: 346.27
InChI Key: RAGRHRUGXWTBHX-ULQCMBKMSA-N
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Description

(Z)-4-chloro-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 plays a critical role in toll-like receptor (TLR) and interleukin-1 receptor (IL-1R) signaling pathways , which are central to innate immune responses and inflammation. This compound acts by specifically binding to and inhibiting the kinase activity of IRAK4 , thereby disrupting the downstream activation of NF-κB and MAPK pathways. Its primary research value lies in the investigation of inflammatory diseases, autoimmune disorders, and oncology, as aberrant IRAK4 signaling is implicated in conditions like rheumatoid arthritis, lupus, and certain B-cell cancers. The (Z)-isomer configuration and the morpholinothiazole scaffold are essential for its high binding affinity and selectivity. Researchers utilize this small molecule tool to elucidate the complex mechanisms of innate immunity and to explore potential therapeutic strategies targeting IRAK4-dependent signaling networks. This product is supplied with high chemical purity and is intended For Research Use Only, strictly for laboratory and pre-clinical research applications.

Properties

IUPAC Name

N-(4-chlorophenyl)-4-methyl-3-morpholin-4-yl-1,3-thiazol-2-imine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3OS.ClH/c1-11-10-20-14(16-13-4-2-12(15)3-5-13)18(11)17-6-8-19-9-7-17;/h2-5,10H,6-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGRHRUGXWTBHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=NC2=CC=C(C=C2)Cl)N1N3CCOCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-chloro-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with a haloketone under acidic or basic conditions.

    Introduction of the Morpholine Moiety: The morpholine ring can be introduced via nucleophilic substitution reactions.

    Chlorination of Aniline: The aniline group can be chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.

    Final Coupling Reaction: The final step involves coupling the chlorinated aniline with the thiazole-morpholine intermediate under suitable conditions, often using a base like triethylamine.

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the morpholine moiety.

    Reduction: Reduction reactions can occur at the chlorinated aniline group.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place, especially at the chlorinated aniline group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like sodium hydride, potassium tert-butoxide, or various halogenating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or dechlorinated products.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that thiazole derivatives, including those related to morpholinothiazoles, exhibit promising anticancer properties. The compound may function by inhibiting specific enzymes or pathways involved in cancer cell proliferation.
    • A study on similar morpholine derivatives showed significant cytotoxic effects against various cancer cell lines, suggesting that (Z)-4-chloro-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride could have similar effects .
  • Antimicrobial Properties :
    • Compounds with thiazole and morpholine moieties have been reported to possess antimicrobial activities. This compound's structure may enhance its interaction with microbial targets, leading to effective inhibition of growth.
    • A comparative analysis of thiazole derivatives demonstrated their efficacy against Gram-positive and Gram-negative bacteria, indicating potential for this compound in developing new antibiotics .

Case Study: Anticancer Efficacy

A recent study evaluated the cytotoxic effects of various thiazole derivatives on human cancer cell lines. The results indicated that compounds with a similar structural framework to this compound showed IC50 values in the low micromolar range, suggesting significant anticancer activity .

CompoundCell LineIC50 (µM)
Compound AMCF-75.2
Compound BHeLa7.8
This compoundA549TBD

Material Science Applications

  • Dye Sensitizers :
    • The compound can be utilized as a dye sensitizer in photovoltaic cells due to its ability to absorb light and convert it into electrical energy efficiently. Research on similar thiazole-based compounds has shown their effectiveness in enhancing the performance of solar cells .
  • Fluorescent Probes :
    • Its unique structural features may allow it to function as a fluorescent probe in biological imaging applications. Studies have indicated that thiazole derivatives can exhibit strong fluorescence properties, making them suitable for visualizing cellular processes .

Mechanism of Action

The mechanism of action of (Z)-4-chloro-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride would depend on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial cell walls or specific enzymes. If it has anticancer properties, it might interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Ring

(a) (Z)-2,6-Dimethyl-N-(4-Methyl-3-Morpholinothiazol-2(3H)-Ylidene)Aniline Hydrochloride
  • Structural Difference : The aniline ring bears 2,6-dimethyl groups instead of a 4-chloro substituent.
  • Impact :
    • Solubility : Methyl groups may reduce polarity compared to the chloro substituent, decreasing aqueous solubility.
    • Bioactivity : Electron-donating methyl groups could alter binding affinity in hydrophobic pockets, whereas the chloro group’s electron-withdrawing nature may enhance interactions with electrophilic targets .
(b) (Z)-N-(4-(4-Chlorophenyl)-3-(Furan-2-Ylmethyl)-1,3-Thiazol-2(3H)-Ylidene)Aniline
  • Structural Difference: The morpholino group is replaced with a furan-2-ylmethyl substituent.
  • Impact :
    • Solubility : The furan’s lower polarity compared to morpholine may reduce solubility in polar solvents.
    • Electronic Effects : Furan’s conjugated system could increase π-π stacking interactions, while morpholine’s nitrogen may participate in hydrogen bonding .

Benzylidene-Aniline Derivatives

(a) DPN2 [(Z)-4-Chloro-N-(4-Methoxybenzylidene)Aniline Oxide]
  • Structural Difference : A methoxybenzylidene-aniline oxide replaces the thiazole-morpholine core.
  • Applications: DPN2 is studied for antioxidant properties, whereas the target compound’s thiazole-morpholine structure suggests kinase inhibition .
(b) DPN10 [(Z)-N-(4-Chlorobenzylidene)Aniline Oxide]
  • Structural Difference : Lacks the thiazole and morpholine rings, featuring a simpler benzylidene-aniline oxide.
  • Impact :
    • Stability : The thiazole ring in the target compound may confer greater metabolic stability compared to DPN10’s linear structure.
    • Bioavailability : Morpholine’s solubility-enhancing effect could improve pharmacokinetics relative to DPN10 .

Thiazolidinone and Related Analogues

YM-1 [2-((Z)-((E)-3-Ethyl-5-(3-Methylbenzo[d]Thiazol-2(3H)-Ylidene)-4-Oxothiazolidin-2-Ylidene)Methyl)-1-Methylpyridin-1-Ium Chloride]
  • Structural Difference: A thiazolidinone core replaces the morpholinothiazole, with additional pyridinium and benzo[d]thiazole groups.
  • Impact :
    • Charge and Solubility : YM-1’s cationic pyridinium group enhances water solubility but may limit membrane permeability.
    • Mechanism : YM-1 is reported as a cytoprotective agent, whereas the target compound’s uncharged structure may favor intracellular kinase targeting .

Comparative Data Table

Compound Name Key Substituents Molecular Weight (g/mol) Solubility (Polar Solvents) Bioactivity Focus
(Z)-4-Chloro-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride 4-Cl-aniline, morpholine, thiazole ~380 (estimated) High Kinase inhibition
(Z)-2,6-Dimethyl analogue 2,6-dimethyl-aniline, morpholine, thiazole ~352 (estimated) Moderate Hydrophobic interactions
DPN2 4-Cl-aniline, 4-methoxybenzylidene, N-oxide ~290 Low Antioxidant
YM-1 Thiazolidinone, benzo[d]thiazole, pyridinium ~490 High (cationic) Cytoprotection

Analytical Considerations

Crystallographic analysis using programs like SHELXL and enantiomorph-polarity estimation methods (e.g., Rogers’s η parameter ) are critical for resolving the Z-configuration and ensuring structural accuracy in these compounds.

Biological Activity

(Z)-4-chloro-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

  • Common Name : this compound
  • CAS Number : 1180031-34-8
  • Molecular Formula : C₁₄H₁₇ClN₃OS
  • Molecular Weight : 346.3 g/mol

The compound's biological activity is primarily attributed to its structural components, which allow it to interact with various biological targets. The thiazole moiety is known for its role in enzyme inhibition and receptor modulation, while the aniline structure contributes to its ability to form hydrogen bonds and engage in π-π stacking interactions with biomolecules.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including compounds similar to this compound. These compounds have been shown to inhibit cell proliferation in various cancer cell lines.

Compound Cell Line IC50 (µM) Mechanism
Compound AMCF-712.5Apoptosis induction
Compound BHeLa8.0Cell cycle arrest
Compound CA54915.0Inhibition of angiogenesis

Antimicrobial Activity

Research has demonstrated that thiazole derivatives exhibit antimicrobial properties against a range of pathogens. The compound's ability to disrupt bacterial cell membranes has been a focus of investigation.

Pathogen Minimum Inhibitory Concentration (MIC)
Escherichia coli25 µg/mL
Staphylococcus aureus15 µg/mL
Candida albicans30 µg/mL

Case Studies

  • Study on Anticancer Effects : A study published in Journal of Medicinal Chemistry evaluated a series of thiazole derivatives, including this compound, demonstrating significant cytotoxic effects against breast cancer cells through apoptosis pathways .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of thiazole derivatives against multi-drug resistant strains. The study found that certain derivatives, including our compound of interest, showed promising results in inhibiting bacterial growth .
  • Mechanistic Insights : Research published in Bioorganic & Medicinal Chemistry Letters provided insights into the mechanism by which thiazole compounds exert their effects, highlighting their role as inhibitors of key enzymes involved in cancer metabolism .

Q & A

Basic: What synthetic methodologies are recommended for preparing (Z)-4-chloro-N-(4-methyl-3-morpholinothiazol-2(3H)-ylidene)aniline hydrochloride with high stereochemical fidelity?

Answer:
The compound can be synthesized via condensation reactions between substituted anilines and heterocyclic carboxaldehydes. For example, refluxing equimolar amounts of 3-Chloro-4-(4-chlorophenoxy)aniline and a heterocyclic aldehyde (e.g., 5-nitro-2-thiophenecarboxaldehyde) in ethanol under reflux for 1 hour yields the target compound. Slow evaporation of the solvent facilitates crystallization, with yields up to 78% . Key parameters include stoichiometric control, solvent polarity, and reaction temperature to favor the (Z)-isomer. Monitoring via TLC and purification by recrystallization ensures purity.

Advanced: How can researchers resolve ambiguities in X-ray crystallographic refinement when the compound exhibits pseudo-centrosymmetric twinning or weak anomalous dispersion?

Answer:
Use the SHELX suite (e.g., SHELXL) for refinement, incorporating parameters like the Flack x parameter to handle enantiomorph-polarity estimation. The x parameter, based on incoherent scattering from twin components, is robust for near-centrosymmetric structures and avoids over-precision pitfalls seen with Rogers’s η . For twinned data, employ the HKLF5 format in SHELXL to model twin domains. High-resolution data (≤1.0 Å) improves reliability, and validation tools like PLATON should confirm absence of missed symmetry .

Basic: What spectroscopic techniques are critical for characterizing the electronic structure of this compound?

Answer:

  • UV-Vis Spectroscopy: Identify π→π* and n→π* transitions in ethanol solutions (e.g., λmax ~300–400 nm). Compare with time-dependent DFT (TD-DFT) calculations using Gaussian09 with B3LYP/6-311++G(d,p) basis sets to assign electronic transitions .
  • FT-IR and NMR: Confirm functional groups (e.g., C=N stretch at ~1600 cm⁻¹) and proton environments. Assign signals using 2D NMR (COSY, HSQC) in DMSO-d6 to resolve aromatic and morpholine-thiazole protons .

Advanced: How can contradictions between experimental crystallographic data and DFT-optimized molecular geometries be reconciled?

Answer:
Discrepancies often arise from crystal packing effects (e.g., hydrogen bonding, π-π stacking) absent in gas-phase DFT models. Perform periodic DFT calculations (e.g., VASP or CRYSTAL17) incorporating unit cell parameters to simulate solid-state interactions. Compare experimental (XRD) and computed bond lengths (e.g., C-N: 1.28 Å vs. 1.30 Å) and torsional angles. Use Hirshfeld surface analysis to quantify intermolecular interactions influencing geometry .

Basic: What strategies optimize the reaction yield and purity of the morpholine-thiazole core during synthesis?

Answer:

  • Precursor Activation: Use anhydrous conditions and freshly distilled solvents (e.g., ethanol, DMF) to minimize hydrolysis of the thiazole intermediate.
  • Catalysis: Add catalytic acetic acid (1–2 mol%) to accelerate imine formation.
  • Workup: Quench the reaction with ice-water to precipitate crude product, followed by column chromatography (silica gel, hexane/EtOAc 7:3) to remove unreacted aniline and byproducts .

Advanced: How can researchers validate the (Z)-configuration in solution when single-crystal XRD is unavailable?

Answer:
Combine NOESY NMR and electronic circular dichroism (ECD):

  • NOESY: Look for through-space correlations between the chloroaryl proton and morpholine-thiazole protons, which are proximity-dependent in the (Z)-isomer.
  • ECD: Compare experimental spectra with TD-DFT-simulated spectra of both (Z) and (E) isomers. A match in Cotton effect sign (e.g., positive at 250 nm) confirms configuration .

Basic: What computational methods are suitable for predicting the compound’s reactivity in nucleophilic aromatic substitution?

Answer:

  • Fukui Functions: Calculate using DFT (B3LYP/6-31G*) to identify electrophilic (f⁺) sites (e.g., C-4 on the chloroaniline ring).
  • NBO Analysis: Quantify charge transfer between morpholine’s lone pairs and the thiazole ring, which stabilizes the transition state during substitution .

Advanced: How should researchers address discrepancies in HPLC purity assays caused by tautomeric equilibria in the morpholine-thiazole system?

Answer:

  • Mobile Phase Optimization: Use acidic buffers (0.1% TFA in water/acetonitrile) to suppress tautomerization.
  • Temperature Control: Conduct assays at 4°C to slow equilibrium shifts.
  • Validation: Compare retention times with synthetic standards of fixed tautomers (e.g., alkylated derivatives) .

Basic: What are the key considerations for designing stable formulations of this compound in biological assays?

Answer:

  • Solubility: Use DMSO stock solutions (≤10 mM) with sonication. Avoid aqueous buffers below pH 5 to prevent hydrochloride salt dissociation.
  • Stability: Store lyophilized powder at –20°C under argon. Monitor degradation via LC-MS (MH<sup>+</sup> = 352.8) over 72 hours in PBS .

Advanced: How can cryo-EM be adapted to study the compound’s interaction with protein targets when crystallography fails?**

Answer:

  • Sample Preparation: Incubate the compound with the target protein (1:5 molar ratio) in HEPES buffer (pH 7.4) for 1 hour. Rapidly freeze grids using liquid ethane.
  • Data Processing: Use RELION for 3D reconstruction, focusing on density maps near active sites (e.g., kinase ATP pockets). Validate docking poses with HADDOCK2.4 .

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